

# Indole-3-Lactate in Neonatal Gut Health and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Indole-3-lactate |           |
| Cat. No.:            | B15571032        | Get Quote |

#### **Executive Summary**

The early-life gut microbiome plays a foundational role in neonatal development, particularly in educating the immune system and strengthening the intestinal barrier. Among the vast array of microbially-derived molecules, metabolites from tryptophan metabolism have emerged as critical signaling molecules. This technical guide focuses on **Indole-3-lactate** (ILA), a key tryptophan metabolite produced predominantly by infant-associated Bifidobacterium species. ILA has been identified as a potent anti-inflammatory and barrier-protective agent in the developing gut. It primarily functions by activating the Aryl Hydrocarbon Receptor (AHR), which in turn modulates downstream inflammatory and antioxidant pathways. Evidence indicates that higher levels of ILA, associated with breastfed infants colonized by Bifidobacterium, correlate with reduced intestinal inflammation. This guide provides an in-depth review of the microbial production of ILA, its molecular mechanisms of action, its physiological impact, and detailed experimental protocols for its study, offering a resource for researchers and drug development professionals focused on neonatal health and therapeutics.

#### Introduction

The neonatal period is a critical window for intestinal and immune development. The establishment of a healthy gut microbiome, rich in beneficial bacteria like Bifidobacterium, is paramount for host-microbe symbiosis. These microbes metabolize dietary components, such as the essential amino acid tryptophan from breast milk, into bioactive compounds that interact



directly with the host.[1] Tryptophan metabolites, including ILA, are now recognized as crucial mediators of this crosstalk.[2]

ILA has garnered significant attention for its role in mitigating the excessive intestinal inflammation characteristic of the immature gut, a key factor in the pathogenesis of devastating neonatal diseases like necrotizing enterocolitis (NEC).[3][4][5] Its production is strongly linked to "infant-type" bifidobacteria, which thrive on human milk oligosaccharides (HMOs).[6][7][8] This guide synthesizes the current scientific understanding of ILA, presenting quantitative data, molecular pathways, and detailed methodologies to facilitate further research and therapeutic exploration.

## Production of Indole-3-Lactate in the Neonatal Gut Microbial Origins

ILA is a primary tryptophan metabolite produced by the neonatal gut microbiota.[9] Studies have consistently shown that Bifidobacterium species are the principal producers.[10] Specifically, strains commonly isolated from the intestines of human infants, such as Bifidobacterium longum subsp. longum, B. longum subsp. infantis, B. breve, and B. bifidum, produce significantly higher levels of ILA compared to adult-type or non-human-residential bifidobacteria.[2][9][10] While other bacteria like Lactobacillus species can also produce ILA, bifidobacteria are the most prominent source in the infant gut.[11][12]

#### **Influence of Diet**

The production of ILA by Bifidobacterium is heavily influenced by the available carbohydrate source. In vitro studies have demonstrated that B. infantis produces significantly greater quantities of ILA when cultured on human milk oligosaccharides (HMOs) compared to lactose. [6][7][8] This suggests a synergistic relationship between breast milk components and specific microbes, where HMOs not only promote the growth of beneficial bacteria but also fuel the production of protective metabolites like ILA. This finding underscores the unique benefits of breastfeeding in shaping a healthy neonatal gut environment.

### **Quantitative Data on ILA Production**

The capacity to produce ILA varies significantly between different bifidobacterial species and strains. The following table summarizes the in vitro production of ILA by various human-



residential Bifidobacterium strains after 24 hours of anaerobic culture.

| Table 1: In Vitro ILA Production by Bifidobacterium Strains         |                                     |  |
|---------------------------------------------------------------------|-------------------------------------|--|
| Bifidobacterium Species (Group)                                     | Mean ILA Concentration (μg/mL ± SD) |  |
| B. longum subsp. longum                                             | 2.15 ± 1.17                         |  |
| B. breve                                                            | 2.04 ± 0.97                         |  |
| B. bifidum                                                          | 1.84 ± 1.15                         |  |
| B. longum subsp. infantis                                           | 1.70 ± 1.05                         |  |
| B. kashiwanohense                                                   | 0.76 ± 1.21                         |  |
| B. pseudocatenulatum                                                | 0.17 ± 0.08                         |  |
| B. dentium                                                          | 0.20                                |  |
| Source: Adapted from Sakurai T, et al.,<br>Microorganisms, 2019.[9] |                                     |  |

### **Molecular Mechanisms of ILA Action**

ILA exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for maintaining mucosal homeostasis.[3][13]

## The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Upon entering an intestinal epithelial cell, ILA binds to the cytosolic AHR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ILA-AHR complex into the nucleus. Inside the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[14] One of the hallmark target genes is CYP1A1, the expression of which is often used as a marker for AHR activation.[6][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [PDF] Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants | Semantic Scholar [semanticscholar.org]
- 2. Production of Indole-3-Lactic Acid by <i>Bifidobacterium</i> Strains Isolated fromHuman Infants ProQuest [proquest.com]
- 3. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells [escholarship.org]
- 8. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants
  PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Immunomodulatory Potential of Human Milk: Aryl Hydrocarbon Receptor Activation and Its Impact on Neonatal Gut Health PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Bacterial indole-3-lactic acid affects epithelium—macrophage crosstalk to regulate intestinal homeostasis PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Indole-3-Lactate in Neonatal Gut Health and Development: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571032#indole-3-lactate-in-neonatal-gut-health-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com